molecular formula C20H19BrN2O2 B7717278 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide

2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide

Cat. No. B7717278
M. Wt: 399.3 g/mol
InChI Key: XIAXRVORMRSGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzamide derivative and has a molecular formula of C20H20BrN2O2.

Mechanism of Action

The mechanism of action of 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including acetylcholinesterase and topoisomerase II. It also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis. It also exhibits anti-inflammatory and anti-oxidant activities. In addition, it has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is responsible for the degradation of acetylcholine in the brain. This makes it a potential candidate for the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide is its potent anti-cancer activity. It has been shown to exhibit activity against various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the research on 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide. One of the major areas of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. In addition, further studies are needed to investigate its potential applications in the treatment of Alzheimer's disease and other neurological disorders.

Synthesis Methods

The synthesis of 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide involves the reaction of 2-hydroxy-3-(bromomethyl)quinoline with N-isopropylbenzamide in the presence of a base. The reaction takes place at room temperature and the product is obtained in good yield. The purity of the product can be enhanced by recrystallization from suitable solvents.

Scientific Research Applications

2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide has been extensively studied for its potential applications in various fields of science. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent anti-cancer activity against various cancer cell lines. It also has potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is responsible for the degradation of acetylcholine in the brain.

properties

IUPAC Name

2-bromo-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2/c1-13(2)23(20(25)16-8-4-5-9-17(16)21)12-15-11-14-7-3-6-10-18(14)22-19(15)24/h3-11,13H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAXRVORMRSGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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